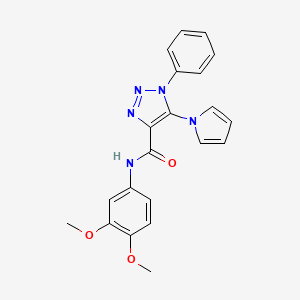
N-(3,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting key research outcomes.
Chemical Structure and Properties
The compound features a complex structure comprising a triazole ring, a pyrrole moiety, and methoxy-substituted phenyl groups. The molecular formula is C19H20N4O3, with a molecular weight of approximately 356.39 g/mol. Its structural components contribute to its biological efficacy by influencing interactions with biological targets.
Anticancer Activity
Numerous studies have explored the anticancer properties of triazole derivatives, including the compound . The following table summarizes key findings regarding its anticancer activity against various cancer cell lines:
Case Studies
- MDA-MB231 Cell Line : In a study evaluating multiple triazole derivatives, the compound exhibited an IC50 value of 42.5 µg/mL against the MDA-MB231 breast cancer cell line, indicating potent cytotoxicity. The mechanism involved apoptosis induction and disruption of cell cycle progression.
- HCT116 Cell Line : Another study reported an IC50 value of 64.3 µg/mL for HCT116 colorectal cancer cells, suggesting that the compound may inhibit cellular proliferation through interference with metabolic pathways essential for cancer cell survival.
- Prostate Cancer Models : In prostate cancer studies using the PC3 cell line, the compound demonstrated exceptional potency with an IC50 value as low as 0.17 µM, highlighting its potential as a therapeutic agent against advanced prostate cancer.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 15 |
| Escherichia coli | 20 |
The compound exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus at an MIC of 10 mg/mL.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole ring may interfere with enzyme functions critical for cancer cell metabolism.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.
- Antimicrobial Action : The presence of the pyrrole moiety enhances membrane permeability in bacterial cells, leading to cell lysis.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-28-17-11-10-15(14-18(17)29-2)22-20(27)19-21(25-12-6-7-13-25)26(24-23-19)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJKAKXVDZRYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














